molecular formula As4O5 B13771542 Tetraarsenic pentaoxide CAS No. 83527-55-3

Tetraarsenic pentaoxide

Cat. No.: B13771542
CAS No.: 83527-55-3
M. Wt: 379.68 g/mol
InChI Key: FQBOAGZAOULRGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetraarsenic pentaoxide, with the molecular formula As₄O₁₀ (empirical formula As₂O₅), is an inorganic arsenic compound where arsenic exists in the +5 oxidation state. It is commonly referred to as arsenic pentoxide and is commercially significant in industrial applications such as wood preservation, pesticide production, and chemical synthesis . Structurally, As₄O₁₀ consists of four arsenic atoms bonded to ten oxygen atoms, forming a polymeric network in its solid state.

Properties

CAS No.

83527-55-3

Molecular Formula

As4O5

Molecular Weight

379.68 g/mol

IUPAC Name

2,4,7,8-tetraoxa-1λ5,3,5,6-tetrarsatricyclo[3.2.1.03,6]octane 1-oxide

InChI

InChI=1S/As4O5/c5-4-7-1-2(8-4)6-3(1)9-4

InChI Key

FQBOAGZAOULRGQ-UHFFFAOYSA-N

Canonical SMILES

O=[As]12O[As]3O[As](O1)[As]3O2

Origin of Product

United States

Preparation Methods

Oxidation of Arsenic Trioxide

The principal and most documented method for preparing tetraarsenic pentaoxide is through the oxidation of arsenic trioxide using strong oxidizing agents. This method is supported by authoritative chemical databases and research literature.

  • Starting Material: Arsenic trioxide (As2O3)
  • Oxidizing Agents: Ozone (O3), hydrogen peroxide (H2O2), nitric acid (HNO3)
  • Reaction Conditions: Controlled temperature and stoichiometry to avoid over-oxidation or formation of other arsenic oxides
  • Process Overview:
    Arsenic trioxide is exposed to an oxidizing environment where the oxidation state of arsenic is increased, facilitating the formation of this compound. The reaction is typically carried out in aqueous or acidic media to ensure solubility and reactivity.

  • Purification:
    The crude product is purified by recrystallization or centrifugation techniques to remove impurities and unreacted starting materials, ensuring high purity of this compound.

Parameter Typical Conditions Notes
Oxidizing Agent Ozone, Hydrogen Peroxide, Nitric Acid Choice affects reaction rate and selectivity
Temperature Ambient to moderate (25–80 °C) Higher temperatures may lead to side products
Reaction Time Minutes to hours Microwave-assisted methods can reduce time
Purification Recrystallization, centrifugation Essential for removing arsenic trioxide residues

Microwave-Assisted Synthesis of Polyarsenicals (Related Methodology)

Recent advances in arsenic compound synthesis have employed microwave irradiation to accelerate the oxidation and condensation reactions involving arsenic oxides and carboxylic acids or anhydrides. Although primarily focused on organic tetraarsenic compounds, these methods provide insight into efficient synthesis routes relevant to this compound analogues.

  • Key Reagents: Arsenic (III) oxide, potassium carbonate (K2CO3), acetic or propionic acid, and their anhydrides
  • Microwave Conditions:
    • Temperature: ~138–160 °C
    • Reaction Time: 20–60 minutes under microwave irradiation
  • Advantages:

    • Significantly reduced reaction times compared to conventional heating
    • Enhanced selectivity towards desired arsenic oxides
    • Lower risk in handling toxic arsenic reagents due to closed system and controlled conditions
  • Reaction Example:
    Heating arsenic trioxide with potassium carbonate and propionic acid in propionic anhydride under microwave irradiation yields tetraarsenic polyoxides structurally related to this compound, with purification achievable by high-performance liquid chromatography (HPLC).

Industrial Scale Production

Industrial synthesis of this compound generally follows the oxidation of arsenic trioxide on a larger scale, with stringent control over reaction parameters to maximize yield and purity.

  • Process Control:
    • Precise monitoring of oxidant concentration
    • Temperature regulation to prevent decomposition or formation of other arsenic oxides
  • Purification:
    • Recrystallization from suitable solvents
    • Filtration and drying under controlled conditions

Summary Table of Preparation Methods

Method Starting Materials Oxidizing Agents Conditions Advantages Limitations
Conventional Oxidation Arsenic trioxide Ozone, H2O2, HNO3 Ambient to moderate temp, hours Well-established, scalable Longer reaction times, hazardous reagents
Microwave-Assisted Synthesis Arsenic trioxide, acids Potassium carbonate, acids 138–160 °C, 20–60 min Faster, selective, safer handling Requires specialized equipment
Industrial Oxidation Arsenic trioxide Strong oxidants Controlled temp and oxidant feed Large scale, optimized yields Requires strict safety measures

Research Findings and Analytical Notes

  • The microwave-assisted method has been shown to improve selectivity and reduce reaction times significantly compared to traditional heating, with product ratios favoring the formation of tetraarsenic oxides similar to this compound.
  • Analytical techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are crucial for confirming the purity and structure of the synthesized compound.
  • Safety considerations are paramount due to the carcinogenic and toxic nature of arsenic compounds. Reduced reaction scales and closed systems are recommended to minimize exposure.
  • The oxidation process must be carefully controlled to avoid over-oxidation to arsenic pentoxide (As2O5) or reduction back to arsenic trioxide.

Chemical Reactions Analysis

Hydrolysis

As₄O₁₀ undergoes slow hydrolysis in water or moist air, forming arsenic acid (H₃AsO₄):
As O +6H O4H AsO \text{As O }+6\text{H O}\rightarrow 4\text{H AsO }
This deliquescent property makes it hygroscopic, gradually converting to H₃AsO₄ upon air exposure .

Thermal Decomposition

At elevated temperatures (~300°C), As₄O₁₀ decomposes into arsenic trioxide and oxygen:
As O 2As O +3\text{As O }\rightarrow 2\text{As O }+3\text{O }
This endothermic process is accompanied by vaporization of As₄O₆ .

Redox Behavior

As₄O₁₀ exhibits dual redox activity:

Oxidation

It acts as a strong oxidizing agent. For example, it liberates chlorine gas from hydrogen chloride:
As O +10HCl4AsCl +5H O+2Cl \text{As O }+10\text{HCl}\rightarrow 4\text{AsCl }+5\text{H O}+2\text{Cl }

Reduction

When reduced, it forms arsenic trioxide or arsenous acid:
As O +42As O +4H O\text{As O }+4\text{H }\rightarrow 2\text{As O }+4\text{H O}

Substitution Reactions

As₄O₁₀ participates in ligand-exchange reactions with halogens or sulfur-containing compounds. For instance, it reacts with sulfur dioxide to form arsenic sulfide derivatives, though detailed pathways require further study .

Key Research Findings

  • ROS Generation : As₄O₁₀ enhances mitochondrial reactive oxygen species (ROS) production, contributing to pyroptotic cell death in cancer studies .

  • Catalytic Applications : Its oxidative properties are exploited in organic synthesis for selective oxidations, though industrial use remains niche .

Scientific Research Applications

Tetraarsenic pentaoxide has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Key Properties :

  • Solubility : Highly soluble in water, forming arsenic acid (H₃AsO₄) .
  • Toxicity: Classified as acutely toxic and carcinogenic, with exposure risks including respiratory distress and organ damage .
  • Regulatory Status : Less prioritized than arsenic trioxide in EU regulations due to replaceability with other arsenic compounds .

Comparison with Similar Compounds

Arsenic Trioxide (As₂O₃)

Formula & Oxidation State : As₂O₃, with arsenic in the +3 oxidation state.
Key Differences :

  • Reactivity : As₂O₃ is resistant to oxidation under ambient conditions but converts to As₂O₅ when treated with strong oxidizers like nitric acid .
  • Dissolution Products: Forms arsenous acid (H₃AsO₃), which is more toxic than arsenic acid (from As₄O₁₀) due to higher bioavailability of As(III) species .
  • Applications : Primarily used in medicine (e.g., acute promyelocytic leukemia treatment) and glass manufacturing .
  • Regulatory Status: Prioritized as a Substance of Very High Concern (SVHC) in the EU due to carcinogenicity and high volumes in biocidal products .

Arsenic Pentoxide (As₂O₅)

Formula & Oxidation State : As₂O₅ (empirical formula of As₄O₁₀), with arsenic in the +5 oxidation state.
Key Differences :

  • Reactivity : Acts as a strong oxidizing agent, unlike As₂O₃.
  • Applications : Used in industrial settings for synthesizing arsenates and as a precursor in semiconductor manufacturing .

Other Related Compounds

  • Tetraarsenic Tetrasulfide (As₄S₄) : Used in traditional medicine and pyrotechnics. Less water-soluble than oxides but similarly toxic .
  • Phosphorus Trioxide (P₄O₆) : Structurally analogous to As₄O₆ but more reactive, readily oxidizing to P₄O₁₀ .

Data Tables

Table 1: Comparative Properties of Key Arsenic Oxides

Property Tetraarsenic Pentaoxide (As₄O₁₀) Arsenic Trioxide (As₂O₃) Arsenic Pentoxide (As₂O₅)
Formula As₄O₁₀ As₂O₃ As₂O₅
Oxidation State +5 +3 +5
Water Solubility High Moderate High
Primary Uses Industrial biocides Medical, glass production Chemical synthesis
Toxicity Acute exposure risks Highly toxic, carcinogenic Moderate chronic toxicity
Regulatory Status Less restricted SVHC-listed Not prioritized

Table 2: Regulatory Overview in the EU

Compound SVHC Priority Annual Volume (EU) Key Concerns
Arsenic Trioxide High <110 t/y Carcinogenicity, biocides
This compound Low <10 t/y Replaceability concerns

Research Findings and Misconceptions

  • Dissolution Misinterpretations : Some studies erroneously claim that As₄O₁₀ and As₂O₃ yield the same active species (HAsO₂) upon dissolution. However, As₂O₃ forms H₃AsO₃ (As(III)), while As₄O₁₀ forms H₃AsO₄ (As(V)), leading to distinct biochemical interactions .
  • Toxicity Profiles : As(III) compounds like As₂O₃ are more toxic due to their ability to bind to cellular proteins, whereas As(V) requires reduction to As(III) to exert toxicity .
  • Industrial vs.

Q & A

Q. Methodological Answer :

  • XRD : Confirms crystallinity and phase purity by comparing peaks to reference data (e.g., ICDD PDF-4+ 2024).
  • Raman Spectroscopy : Identifies As-O vibrational modes (e.g., ~800 cm⁻¹ for As₄O₁₀).
  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Quantifies trace impurities (e.g., As₄O₆ residues).
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition thresholds (e.g., mass loss at >400°C indicates degradation) .

How do researchers reconcile discrepancies in the reported molecular formulas (As₂O₅ vs. As₄O₁₀) for arsenic pentoxide derivatives?

Methodological Answer :
The ambiguity arises from empirical vs. molecular formulas :

  • As₂O₅ : Empirical formula (simplified ratio).
  • As₄O₁₀ : Molecular formula, representing the dimeric form (2 × As₂O₅).

To resolve discrepancies:

  • Use mass spectrometry (MS) or elemental analysis to determine exact composition.
  • Reference IUPAC nomenclature guidelines , which prioritize molecular formulas for crystalline solids .

What are the mechanistic pathways underlying this compound-induced chromosomal aberrations, and how can in vitro models be optimized to study these effects?

Methodological Answer :
As₄O₁₀ generates reactive oxygen species (ROS) that disrupt DNA repair mechanisms. Key steps for in vitro studies:

  • Cell Line Selection : Use human lymphocytes or HEK293 cells for high metabolic activity.
  • Dose-Response Design : Apply 0.1–10 µM As₄O₁₀ to avoid cytotoxicity masking genotoxicity.
  • Comet Assay : Quantify DNA strand breaks.
  • Micronucleus Test : Detect chromosomal fragments post-exposure.
  • Include N-acetylcysteine (NAC) as an ROS scavenger to validate oxidative stress pathways .

What safety protocols are critical when handling this compound in laboratory environments?

Q. Methodological Answer :

  • Containment : Use gloveboxes under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical aprons, and N95 respirators.
  • Decontamination : Clean spills with 10% sodium bicarbonate solution to neutralize acidic residues.
  • Waste Disposal : Treat waste with 1M NaOH to precipitate arsenic oxides before landfill disposal .

How does the oxidative stability of this compound vary under different storage conditions?

Q. Methodological Answer :

  • Inert Atmosphere (Ar/N₂) : Stability >12 months at 25°C; no detectable As₄O₆ formation via XRD.
  • Ambient Air : Gradual hydrolysis to arsenic acid (H₃AsO₄) within 6–8 weeks (confirmed by FTIR).
  • Degradation Products :
    • As₄O₆ (via thermal decomposition >300°C).
    • H₃AsO₄ (via moisture exposure).

Recommend lyophilization for long-term storage to suppress hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.